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molecular formula C11H16N2O2 B8467718 2-Ethyl-6-(ethyl-methyl-amino)-isonicotinic acid

2-Ethyl-6-(ethyl-methyl-amino)-isonicotinic acid

Cat. No. B8467718
M. Wt: 208.26 g/mol
InChI Key: GAFQJRMCDSLYJY-UHFFFAOYSA-N
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Patent
US08592460B2

Procedure details

The title compound is prepared in analogy to 2-diethylamino-6-methyl-isonicotinic acid starting from 2,6-dichloro-isonicotinic acid and N-ethyl-N-methylamine; LC-MS: tR=0.56 min, [M+1]+=209.09; 1H NMR (D6-DMSO): δ 1.16 (t, J=7.0 Hz, 3H), 1.24 (t, J=7.3 Hz, 3H), 2.95 (q, J=7.5 Hz, 2H), 3.57 (s, 3H), 3.76 (q, J=6.8 Hz, 2H), 6.98 (s, 1H), 7.23 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:14][CH3:15])[C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([CH3:13])[N:12]=1)[C:7]([OH:9])=[O:8])C.Cl[C:17]1C=C(C=C(Cl)N=1)C(O)=O.C(NC)C>>[CH2:13]([C:11]1[CH:10]=[C:6]([CH:5]=[C:4]([N:3]([CH2:14][CH3:15])[CH3:1])[N:12]=1)[C:7]([OH:9])=[O:8])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C=1C=C(C(=O)O)C=C(N1)C)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(N1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C(=O)O)C=C(N1)N(C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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